molecular formula C21H20 B3432571 2,3-Dibenzyltoluene CAS No. 53585-53-8

2,3-Dibenzyltoluene

Cat. No.: B3432571
CAS No.: 53585-53-8
M. Wt: 272.4 g/mol
InChI Key: PKQYSCBUFZOAPE-UHFFFAOYSA-N
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Description

2,3-Dibenzyltoluene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a toluene core with two benzyl groups attached at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibenzyltoluene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of dibenzyltoluene isomers. This process uses a metal catalyst, such as palladium or ruthenium, under high pressure and temperature conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibenzyltoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibenzyltoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dibenzyltoluene involves its interaction with specific molecular targets and pathways. For instance, in hydrogen storage applications, the compound undergoes reversible hydrogenation and dehydrogenation reactions. The hydrogenation process involves the addition of hydrogen atoms to the aromatic rings, facilitated by a metal catalyst. The dehydrogenation process releases hydrogen gas, which can be used as a clean energy source .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibenzyltoluene
  • 3,4-Dibenzyltoluene
  • 2,5-Dibenzyltoluene
  • 2,6-Dibenzyltoluene

Uniqueness

2,3-Dibenzyltoluene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its isomers, this compound may exhibit different hydrogen storage capacities and reaction kinetics, making it a valuable compound for specific applications .

Properties

IUPAC Name

1,2-dibenzyl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20/c1-17-9-8-14-20(15-18-10-4-2-5-11-18)21(17)16-19-12-6-3-7-13-19/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQYSCBUFZOAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968361
Record name 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]dibenzene
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Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, methylbis(phenylmethyl)-
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CAS No.

26898-17-9, 29589-57-9, 53585-53-8, 115643-65-7
Record name Dibenzyltoluene
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Record name Toluene, dibenzyl derivative
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzylbenzene, ar-methyl derivative
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Record name 2,3-Dibenzyltoluene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, methylbis(phenylmethyl)-
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Record name 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]dibenzene
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Record name Dibenzylbenzene, ar-methyl derivative
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Record name Toluene, dibenzyl derivative
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Record name 2,3-DIBENZYLTOLUENE
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Synthesis routes and methods I

Procedure details

To a reaction vessel were added 2500 g of toluene and 50 g of FeCl3 and reaction was carried out for 3 hours by adding 1500 g of benzyl chloride with stirring at room temperature. After the reaction, the catalyst was deactivated and 660 g of dibenzyltoluene was obtained.
Quantity
1500 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
2500 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the like manner as the example in the above reference, benzyl chloride and toluene were reacted in the presence of a catalyst of FeCl3 ; and benzyltoluene and dibenzyltoluene were obtained by distillation. These benzyltoluene and dibenzyltoluene in a weight ratio of 80:20 were mixed together. The contents of isomers of the benzyltoluene in the obtained mixture were o-isomer: 39.1 wt %, m-isomer: 5.4 wt % and p-isomer: 35.5 wt %, which were almost coincident with the analytical values of the above JARYLEC C-100 of o-isomer: 36.2 wt %, m-isomer: 5.9 wt % and p-isomer: 37.8 wt %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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